molecular formula C8H8ClNO2 B157649 2-Chloro-N-(3-hydroxyphenyl)acetamide CAS No. 10147-69-0

2-Chloro-N-(3-hydroxyphenyl)acetamide

Cat. No.: B157649
CAS No.: 10147-69-0
M. Wt: 185.61 g/mol
InChI Key: NJQCKKUVYFWGKC-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 3-hydroxyphenyl and a chlorine atom

Scientific Research Applications

2-Chloro-N-(3-hydroxyphenyl)acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N-(3-hydroxyphenyl)acetamide can be synthesized through the chloroacetylation of m-aminophenol. The reaction typically involves the use of acetic acid, acetonitrile, and tetrahydrofuran as solvents. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation could produce a ketone or aldehyde .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-hydroxyphenyl)acetamide: Similar structure but with the hydroxyl group in the para position.

    2-Chloro-N-phenylacetamide: Lacks the hydroxyl group, affecting its reactivity and biological activity.

Uniqueness

2-Chloro-N-(3-hydroxyphenyl)acetamide is unique due to the presence of both the chlorine atom and the hydroxyl group in the meta position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-(3-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQCKKUVYFWGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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